2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Studies have focused on the synthesis and X-ray structural analysis of novel pyrimidine derivatives. For example, novel purine and pyrimidine derivatives have been synthesized to explore their structural configurations, demonstrating the versatility of cyclopropane-containing compounds in forming complex molecular structures with potential for further chemical investigation (Cetina et al., 2004).
Chemical Synthesis Techniques
Research has also highlighted efficient methods for synthesizing pyrimidine derivatives, such as the facile one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, showcasing the compound's utility in creating structurally diverse and potentially biologically active molecules (Prajapati & Thakur, 2005).
Molecular Properties and Basicity Studies
Investigations into the superbasic properties of N-[(Dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines reveal the significance of intramolecular hydrogen bonding and molecular stability, which could inform the development of new chemical entities with enhanced basicity and potentially useful chemical reactivity (Gattin, Kovačević, & Maksić, 2005).
Antimicrobial Potential
Further research has synthesized novel pyrimidine derivatives to explore their antimicrobial properties, suggesting a potential avenue for developing new antimicrobial agents based on the structural framework of pyrimidine compounds (Rao, Rao, & Cherukumalli, 2020).
Fluorescent Chemosensors
Additionally, the synthesis of novel polyimides incorporating pyridine and pyrimidine units has been reported, where these compounds exhibit unique optical and electrochemical properties, indicating their potential use in fluorescent chemosensors and electrochromic materials (Wang et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is FMS-like Tyrosine Kinase 3 (FLT3), a member of the receptor tyrosine kinase family . FLT3 is predominantly expressed on hematopoietic progenitor cells but is also found in other tissues such as placenta, gonads, and brain . The activation of FLT3 through a mutation is recognized as the most common molecular abnormality in acute myeloid leukemia (AML), and these mutations also play a role in other hematologic malignancies .
Mode of Action
this compound interacts with FLT3 by inhibiting its kinase activity . The compound is a Type-II kinase inhibitor, which means it binds to the inactive conformation of the kinase . This interaction results in the inhibition of FLT3’s kinase activity, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of FLT3 by this compound affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, the compound disrupts these pathways, leading to reduced cell proliferation and survival .
Result of Action
The inhibition of FLT3 by this compound results in reduced cell proliferation and survival, particularly in cells that have FLT3 mutations . This can lead to a decrease in the number of leukemia cells in individuals with AML, potentially leading to a reduction in disease symptoms .
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding of this compound to CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest and potential antitumor effects .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis by disrupting cell signaling pathways and altering gene expression. It has been observed to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby promoting programmed cell death. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents substrate access and subsequent catalytic activity. For instance, the compound inhibits CDKs by occupying their ATP-binding sites, thereby blocking phosphorylation events essential for cell cycle progression. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes are sustained for several hours, but gradual degradation can lead to reduced efficacy. Long-term studies in vivo have indicated that chronic exposure to this compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in vital organs. Dose-response studies have identified a therapeutic window within which this compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which enhance their solubility and facilitate excretion. The metabolic flux of this compound can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within cells can affect its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling pathways. The targeting of this compound to specific subcellular compartments may be mediated by post-translational modifications or specific targeting signals .
Properties
IUPAC Name |
2-cyclopropyl-4-N-[3-(dimethylamino)propyl]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-17(2)7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSTOFUQWRSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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